molecular formula C6H10O B13523711 2-(1-Methylcyclopropyl)oxirane CAS No. 40650-99-5

2-(1-Methylcyclopropyl)oxirane

Cat. No.: B13523711
CAS No.: 40650-99-5
M. Wt: 98.14 g/mol
InChI Key: FOYSYMLOWRLLRN-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)oxirane is an epoxide (oxirane) derivative featuring a 1-methylcyclopropyl substituent at the 2-position of the three-membered epoxy ring. The cyclopropyl group introduces significant ring strain, which typically enhances reactivity in epoxides, while the methyl substituent may influence steric and electronic effects. This compound likely serves as a valuable intermediate in organic synthesis, particularly in ring-opening reactions or polymerization processes.

Properties

CAS No.

40650-99-5

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-(1-methylcyclopropyl)oxirane

InChI

InChI=1S/C6H10O/c1-6(2-3-6)5-4-7-5/h5H,2-4H2,1H3

InChI Key

FOYSYMLOWRLLRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Methylcyclopropyl)oxirane can be synthesized through several methods:

    Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium.

    Alkene Epoxidation: Alkenes can be converted to oxiranes using peracids such as meta-chloroperoxybenzoic acid (MCPBA).

    Darzens Reaction: This method involves the reaction of halogenated esters with aldehydes or ketones in the presence of a base.

    Corey-Chaykovsky Reaction: Sulfur ylides react with aldehydes or ketones to form oxiranes.

Industrial Production Methods

Industrial production of 2-(1-Methylcyclopropyl)oxirane typically involves the alkene epoxidation method due to its efficiency and scalability. The reaction is carried out in the presence of a suitable peracid and solvent, under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, carboxylic acids.

    Oxidizing Agents: Meta-chloroperoxybenzoic acid (MCPBA), hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Major Products Formed

    Ring-Opening Products: β-Hydroxypropyl esters, amino alcohols, diols.

    Oxidation Products: Diols, carbonyl compounds.

    Reduction Products: Alkanes, alcohols.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)oxirane primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The compound can also participate in oxidation and reduction reactions, further expanding its range of chemical transformations .

Comparison with Similar Compounds

2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane

  • Molecular Formula : C₁₂H₁₂Cl₂O | MW : 243.13 g/mol .
  • Key Features: Dual substituents: a chlorocyclopropyl group and a chlorobenzyl group. Electron-withdrawing chlorine atoms increase epoxide ring polarization, enhancing susceptibility to nucleophilic attack.
  • Applications : Likely used in specialty chemical synthesis, though specific applications require further study.

2-Methyl-2-(1-methylethyl)oxirane

  • Molecular Formula : C₆H₁₂O | MW : 100.16 g/mol .
  • Electron-donating alkyl substituents reduce ring strain compared to cyclopropane-containing analogs.
  • Applications: May serve as a monomer for polyethers or cross-linking agents in polymer chemistry.

Glycidyl Isopropyl Ether (Oxirane, [(1-methylethoxy)methyl])

  • Molecular Formula : C₆H₁₂O₂ | MW : 116.16 g/mol .
  • Key Features :
    • Ether linkage introduces polarity and hydrogen-bonding capability, improving solubility in polar solvents.
    • Less strained than cyclopropyl analogs, leading to moderate reactivity.
  • Applications : Common as a reactive diluent in epoxy resins or a precursor in organic synthesis .

o-Cresyl Glycidyl Ether (Oxirane, [(2-methylphenoxy)methyl])

  • Molecular Formula : C₁₀H₁₂O₂ | MW : 164.20 g/mol (estimated) .
  • Key Features: Aromatic substituent (2-methylphenoxy) provides conjugation stability, reducing epoxide reactivity. Applications include adhesives and coatings due to its compatibility with aromatic polymers .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
2-(1-Methylcyclopropyl)oxirane* C₆H₁₀O 110.14 (estimated) 1-Methylcyclopropyl High (cyclopropane strain) Hypothesized: Polymerization, synthesis
2-(1-Chlorocyclopropyl)-[...]oxirane C₁₂H₁₂Cl₂O 243.13 Chlorocyclopropyl, chlorobenzyl Very high (electron-withdrawing Cl) Specialty chemicals
2-Methyl-2-isopropyloxirane C₆H₁₂O 100.16 Methyl, isopropyl Moderate (steric hindrance) Polyether synthesis
Glycidyl isopropyl ether C₆H₁₂O₂ 116.16 Isopropoxymethyl Moderate (ether linkage) Epoxy resins, diluents
o-Cresyl glycidyl ether C₁₀H₁₂O₂ 164.20 2-Methylphenoxymethyl Low (aromatic stabilization) Adhesives, coatings

*Estimated data for 2-(1-Methylcyclopropyl)oxirane based on structural analogs.

Reactivity and Stability Considerations

  • Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in 2-(1-Methylcyclopropyl)oxirane introduces greater ring strain compared to alkyl-substituted epoxides (e.g., 2-methyl-2-isopropyloxirane), leading to higher reactivity in ring-opening reactions such as nucleophilic additions or acid-catalyzed polymerizations.
  • Electron Effects : Chlorinated analogs (e.g., 2-(1-Chlorocyclopropyl)-[...]oxirane) exhibit enhanced reactivity due to electron-withdrawing groups, whereas methylcyclopropyl substituents may balance strain with moderate electronic effects.
  • Steric Hindrance : The methyl group on the cyclopropane may slightly reduce accessibility to the epoxide oxygen, though less so than bulky substituents like isopropyl or aromatic groups.

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